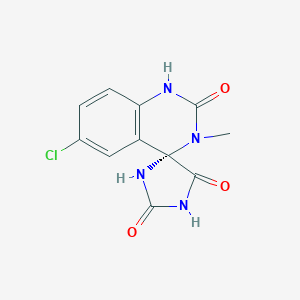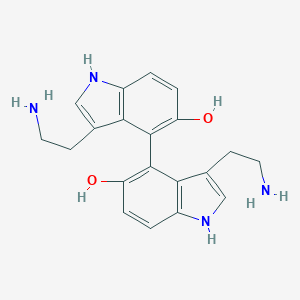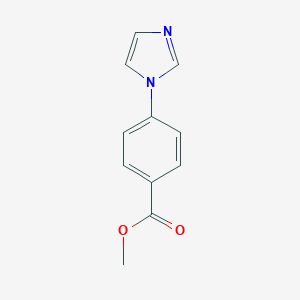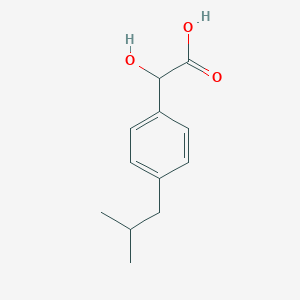
Hydroxy(4-isobutylphenyl)acetic acid
Übersicht
Beschreibung
Hydroxy(4-isobutylphenyl)acetic acid, also known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. It is one of the most commonly prescribed drugs in the world, with over 30 billion doses sold to date. The chemical formula of ibuprofen is C13H18O2, and it belongs to the class of propionic acid derivatives.
Wirkmechanismus
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, Hydroxy(4-isobutylphenyl)acetic acid reduces inflammation, pain, and fever. Ibuprofen also has analgesic effects, which are thought to be due to its ability to block the transmission of pain signals in the central nervous system.
Biochemische Und Physiologische Effekte
Ibuprofen has a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of fever, the inhibition of prostaglandin synthesis, and the reduction of inflammation. Ibuprofen has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ibuprofen has several advantages for use in laboratory experiments, including its low cost, high availability, and well-established safety profile. However, Hydroxy(4-isobutylphenyl)acetic acid also has some limitations, including its relatively low potency compared to other NSAIDs, and its potential for interactions with other drugs.
Zukünftige Richtungen
There are several future directions for research on Hydroxy(4-isobutylphenyl)acetic acid, including the development of more potent and selective COX inhibitors, the investigation of the mechanisms underlying its neuroprotective effects, and the exploration of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Other areas of future research may include the investigation of Hydroxy(4-isobutylphenyl)acetic acid's effects on the gut microbiome, and the development of new formulations and delivery methods for the drug.
Wissenschaftliche Forschungsanwendungen
Ibuprofen has been extensively studied for its therapeutic effects in a variety of conditions, including pain, fever, inflammation, and arthritis. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In addition, Hydroxy(4-isobutylphenyl)acetic acid has been shown to have neuroprotective effects, as well as to improve cognitive function in animal models of aging.
Eigenschaften
CAS-Nummer |
104483-03-6 |
|---|---|
Produktname |
Hydroxy(4-isobutylphenyl)acetic acid |
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-hydroxy-2-[4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
JXPAIKLCYWSQED-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)O |
Synonyme |
Benzeneacetic acid, -alpha--hydroxy-4-(2-methylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


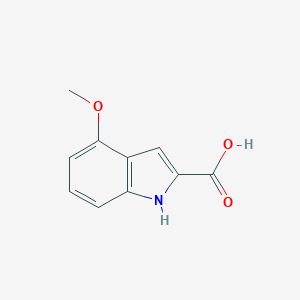
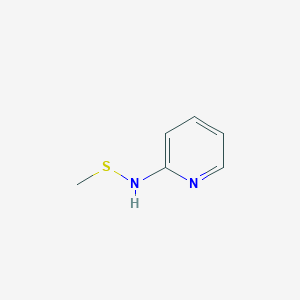
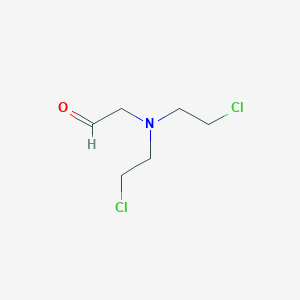
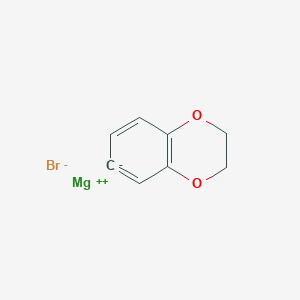
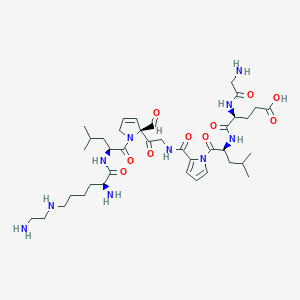
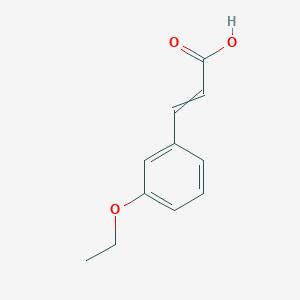
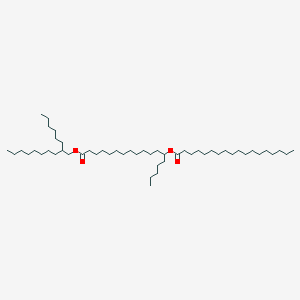
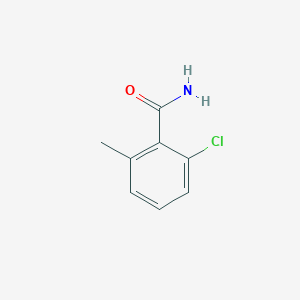

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
